(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a difluorophenyl group, and an oxolan-2-ylmethyl group, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 2,3-difluorobenzaldehyde and oxolan-2-ylmethylamine, undergo a condensation reaction to form the enamide backbone.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and nucleophilic substitution reactions under controlled conditions.
Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and analysis.
Medicine
Drug Development: The compound can serve as a lead compound in the development of new pharmaceuticals.
Diagnostic Agents: It can be used in the synthesis of diagnostic agents for medical imaging.
Industry
Agriculture: The compound can be used in the development of agrochemicals.
Electronics: It can be used in the fabrication of electronic components.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide involves:
Molecular Targets: The compound may target specific proteins or enzymes, binding to their active sites and inhibiting their function.
Pathways Involved: It may interfere with biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-(2,3-dichlorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
- (Z)-2-cyano-3-(2,3-dimethylphenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Uniqueness
- Fluorine Substitution : The presence of fluorine atoms in (Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide enhances its chemical stability and biological activity compared to its chlorinated or methylated analogs.
- Biological Activity : The compound may exhibit unique biological activities due to the specific arrangement of its functional groups.
Properties
IUPAC Name |
(Z)-2-cyano-3-(2,3-difluorophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O2/c16-13-5-1-3-10(14(13)17)7-11(8-18)15(20)19-9-12-4-2-6-21-12/h1,3,5,7,12H,2,4,6,9H2,(H,19,20)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQOIGKCVWXTB-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=C(C(=CC=C2)F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C\C2=C(C(=CC=C2)F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.